2-Chloro-4-(4-hydroxyphenyl)phenol
Overview
Description
2-Chloro-4-(4-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H9ClO2. It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom and a hydroxyl group on a biphenyl structure. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-hydroxyphenyl)phenol typically involves the chlorination of 4-hydroxybiphenyl. One common method is the direct chlorination of 4-hydroxybiphenyl in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is usually carried out in a polar solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar chlorination process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(4-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-(4-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-hydroxyphenyl)phenol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the chlorine atom can participate in electrophilic interactions. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may target enzymes and proteins involved in cell wall synthesis and other essential pathways .
Comparison with Similar Compounds
4-Chlorophenol: Similar in structure but lacks the additional phenyl group.
2-Chloro-4-fluorophenol: Contains a fluorine atom instead of a hydroxyl group.
2,4-Dichlorophenol: Contains an additional chlorine atom
Uniqueness: 2-Chloro-4-(4-hydroxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group on a biphenyl structure allows for versatile reactivity and a wide range of applications .
Properties
IUPAC Name |
2-chloro-4-(4-hydroxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOMYCULAWPCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605977 | |
Record name | 3-Chloro[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53905-34-3 | |
Record name | 3-Chloro[1,1′-biphenyl]-4,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53905-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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